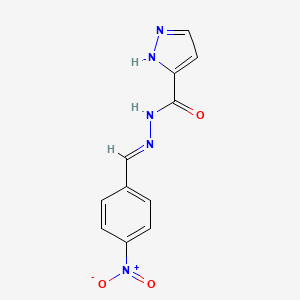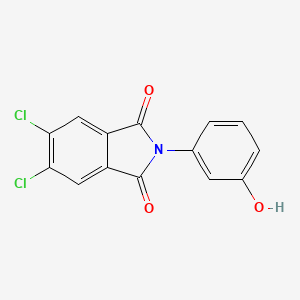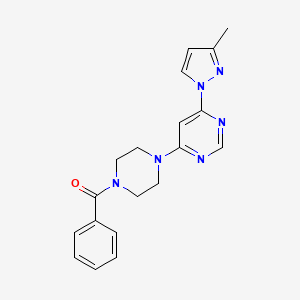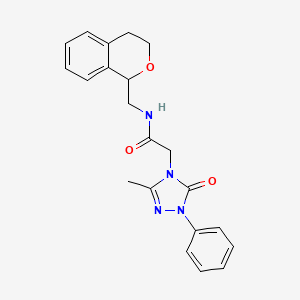
3-methylphenyl (4-bromophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-methylphenyl (4-bromophenoxy)acetate” is a compound of interest in various fields of chemistry and materials science. Its synthesis and properties are explored in the context of its potential applications in enzymatic inhibition, materials science, and organic synthesis.
Synthesis Analysis
The synthesis of related bromophenols and derivatives often involves the reaction of brominated phenolic compounds with various acetates or acetoxy derivatives under specific conditions. For instance, Bayrak et al. (2017) described the synthesis of 4-phenylbutenone derivative bromophenols, highlighting methodologies that could be applicable to synthesizing compounds like “3-methylphenyl (4-bromophenoxy)acetate” (Çetin Bayrak et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to “3-methylphenyl (4-bromophenoxy)acetate” has been studied using various spectroscopic techniques, including FT-IR, UV–Vis, NMR, and X-ray crystallography. These studies provide insights into the bonding, geometry, and stereochemistry of the compound. For example, Mao et al. (2015) reported the crystal structure characterization of a related compound, providing detailed insights into its molecular geometry and interactions (Da-jie Mao et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of “3-methylphenyl (4-bromophenoxy)acetate” can be inferred from studies on similar compounds. These include reactions under palladium catalysis, as described by Wakui et al. (2004), where multiple arylation processes involving C-C and C-H bond cleavages are highlighted. Such reactions are crucial for functionalizing the compound for various applications (H. Wakui et al., 2004).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are essential for understanding the applications and handling of “3-methylphenyl (4-bromophenoxy)acetate.” The crystal structure analysis provides insights into the compound's solid-state properties, which are fundamental for its material applications.
Chemical Properties Analysis
The chemical properties of “3-methylphenyl (4-bromophenoxy)acetate,” including its acidity, basicity, and reactivity towards various chemical agents, are crucial for its functionalization and application in organic synthesis. Studies on related compounds, like the work of Takjoo et al. (2013), offer valuable information on the chemical behavior and potential applications of such compounds (R. Takjoo et al., 2013).
Scientific Research Applications
Antioxidant and Anticancer Activities
Natural bromophenols, including derivatives similar to 3-methylphenyl (4-bromophenoxy)acetate, have been extensively studied for their antioxidant and anticancer activities. These compounds, often derived from marine algae, have shown potent scavenging activity against radicals and moderate activity against certain radicals, indicating potential applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2012). Moreover, synthesized methylated and acetylated derivatives of natural bromophenols have demonstrated significant antioxidant and anticancer potential on a cellular level, suggesting their merit for further investigation in drug development (Dong et al., 2022).
Carbonic Anhydrase Inhibitors
Bromophenol derivatives have been synthesized and evaluated as inhibitors for carbonic anhydrase, an enzyme critical for pH regulation in various biological processes. These compounds, including brominated phenols and their derivatives, have shown inhibitory potencies against human carbonic anhydrase isoforms, suggesting their potential as therapeutic agents for disorders related to abnormal pH levels. Notably, these compounds exhibit competitive inhibition, highlighting their specificity and effectiveness (Akbaba et al., 2013).
Antibacterial Properties
Research on bromophenols from the marine red alga Rhodomela confervoides has identified compounds with moderate antibacterial activity. These findings indicate that bromophenols, including structures similar to 3-methylphenyl (4-bromophenoxy)acetate, could serve as natural antibacterial agents. The identified compounds could be explored further for their potential in combating bacterial infections, especially given the increasing resistance to conventional antibiotics (Xu et al., 2003).
Enzyme Inhibition for Neurological Disorders
The synthesis of 4-phenylbutenone derivative bromophenols, including natural products, has revealed effective inhibition of enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes are relevant in various neurological disorders, suggesting that derivatives of 3-methylphenyl (4-bromophenoxy)acetate could be potential candidates for the treatment of diseases like Alzheimer's and glaucoma. The inhibitory effects compared favorably to clinical inhibitors, opening avenues for new therapeutic agents (Bayrak et al., 2017).
properties
IUPAC Name |
(3-methylphenyl) 2-(4-bromophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-11-3-2-4-14(9-11)19-15(17)10-18-13-7-5-12(16)6-8-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFZAYGSAPZUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5578124.png)
![N-ethyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5578129.png)
![N-[1-(3-fluorophenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]cyclobutanecarboxamide](/img/structure/B5578131.png)


![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1,4-oxazepan-6-ol](/img/structure/B5578147.png)
![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B5578154.png)
![3-[(2,3-dimethoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5578166.png)
![[1-(3-bromobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5578168.png)
![N-[4-(diethylamino)-3-methylphenyl]-4-methoxybenzamide](/img/structure/B5578176.png)



